5-Chloro-2,6-naphthyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,6-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-naphthyridin-1-amine typically involves the chlorination of 2,6-naphthyridine. One common method is the reaction of 2,6-naphthyridine with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-naphthyridin-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Various substituted naphthyridines, depending on the nucleophile used.
Oxidation and Reduction: Naphthyridine N-oxides and dihydronaphthyridines.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
5-Chloro-2,6-naphthyridin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 5-position enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound can interfere with various biochemical pathways, depending on the specific target it interacts with .
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthyridine: The parent compound without the chlorine substitution.
5-Bromo-2,6-naphthyridin-1-amine: A similar compound with a bromine atom instead of chlorine.
5-Fluoro-2,6-naphthyridin-1-amine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
5-Chloro-2,6-naphthyridin-1-amine is unique due to the presence of the chlorine atom, which significantly influences its reactivity and biological activity. The chlorine atom enhances its ability to participate in substitution reactions and increases its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H6ClN3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2,6-naphthyridin-1-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-1-4-12-8(10)6(5)2-3-11-7/h1-4H,(H2,10,12) |
InChI Key |
GSIVMNXMHKSFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.